molecular formula C10H12O2S B13299586 1-(Thiophen-2-yl)hexane-1,3-dione CAS No. 35847-09-7

1-(Thiophen-2-yl)hexane-1,3-dione

Cat. No.: B13299586
CAS No.: 35847-09-7
M. Wt: 196.27 g/mol
InChI Key: JWOYZYLUCQTEIK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)hexane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing a sulfur atom This compound is characterized by the presence of a thiophene ring attached to a hexane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxaldehyde with hexane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

1-(Thiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiophene-2-yl alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiophen-2-yl)hexane-1,3-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the thiophene ring.

Comparison with Similar Compounds

1-(Thiophen-2-yl)hexane-1,3-dione can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of various thiophene compounds.

    Thiophene-2-acetic acid: Known for its use in the synthesis of pharmaceuticals.

    Thiophene-2-boronic acid: Widely used in Suzuki coupling reactions for the formation of carbon-carbon bonds.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

35847-09-7

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-thiophen-2-ylhexane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3

InChI Key

JWOYZYLUCQTEIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=CS1

Origin of Product

United States

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